molecular formula C14H16F3N5O3 B5560237 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide

Cat. No. B5560237
M. Wt: 359.30 g/mol
InChI Key: KKQIKMICAROENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several studies have focused on the synthesis of compounds similar to the one . For instance, Duran and Canbaz (2013) explored the synthesis of drug precursors related to this compound, confirming their structures through NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013). Similarly, Troxler and Weber (1974) described the synthesis of Pyrimido[1,2‐a]benzimidazoles, demonstrating various reaction pathways and confirming structures through X-ray analysis (Troxler & Weber, 1974).

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in studies like that of Sethusankar et al. (2002), which examined the crystalline structure and planarity of the imidazolidine-2,4-dione system, revealing crucial insights about molecular conformation through X-ray diffraction (Sethusankar et al., 2002).

Scientific Research Applications

Radioligand Imaging

2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, a series including compounds similar to the queried chemical, have been reported as selective ligands of the translocator protein (18 kDa) used in radioligand imaging. This application is significant for in vivo imaging using positron emission tomography, providing insights into various physiological and pathological processes (Dollé et al., 2008).

Structural Analysis and Crystallography

Studies have been conducted on similar compounds for structural analysis and crystallography. For example, the crystallization and structural examination of imidazolidine-2,4-dione systems, which are chemically related, contribute to the understanding of molecular interactions and stability (Sethusankar et al., 2002).

Corrosion Inhibition

Imidazoline and its derivatives, which include structures similar to the queried chemical, have been evaluated as corrosion inhibitors. These compounds exhibit significant efficiency in preventing corrosion in acid media, which is essential for various industrial applications (Cruz et al., 2004).

Medicinal Chemistry

In medicinal chemistry, analogs of the queried compound have been synthesized and evaluated for their potential as antibacterial agents and in cancer therapy. For example, compounds with imidazolidinyl structures have shown activity against monoamine oxidase A, which is significant for developing drugs with an improved safety profile (Reck et al., 2005).

Synthesis of Novel Heterocycles

Compounds structurally related to the queried chemical have been used in the synthesis of novel heterocycles. These syntheses contribute to the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O3/c1-7-4-9(14(15,16)17)20-10(19-7)6-18-11(23)5-8-12(24)22(3)13(25)21(8)2/h4,8H,5-6H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQIKMICAROENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC2C(=O)N(C(=O)N2C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.